Sultamicillintosylate

Description

Foundational Concepts of Prodrug Design in Medicinal Chemistry

Prodrugs are inactive or less active chemical derivatives of drug molecules that undergo transformation within the body to release the active parent drug. galaxy.aistudysmarter.co.uk This concept in medicinal chemistry is a strategic approach to overcome undesirable properties of a drug, such as poor solubility, instability, or low bioavailability. galaxy.ainih.govslideshare.net The design of a prodrug involves attaching a carrier group to the active drug, which is later cleaved by enzymatic or chemical reactions in the body to liberate the active pharmacological agent. jiwaji.edu This approach can enhance a drug's ability to be absorbed, distributed, and targeted to specific tissues while potentially reducing toxicity. galaxy.aistudysmarter.co.uknih.gov Key considerations in prodrug design include the selection of appropriate functional groups for modification and ensuring that the byproducts of cleavage are non-toxic. nih.gov

Overview of Beta-Lactam Antibiotics and Their Significance

Beta-lactam antibiotics are a major class of antibacterial agents characterized by the presence of a beta-lactam ring in their chemical structure. wikipedia.orgurology-textbook.combyjus.com This class includes well-known antibiotics such as penicillins and cephalosporins. wikipedia.orgbyjus.comnih.gov Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. patsnap.compharmeasy.inigem.wiki They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgurology-textbook.comnih.govpatsnap.com This disruption leads to a weakened cell wall and subsequent cell lysis, making them potent bactericidal agents. wikipedia.orgpatsnap.com Beta-lactam antibiotics have been a cornerstone of antibacterial therapy for decades, used to treat a wide variety of infections caused by susceptible gram-positive and gram-negative bacteria. wikipedia.orgbyjus.comnih.gov

Rationales for Prodrug Development in Antimicrobial Therapy

The development of prodrugs in antimicrobial therapy is driven by the need to improve the therapeutic efficacy and patient compliance of existing antibiotics. A primary rationale is to enhance oral bioavailability. galaxy.ai For instance, some potent antibiotics are poorly absorbed from the gastrointestinal tract when administered orally. By converting them into a more lipid-soluble prodrug form, their absorption can be significantly improved. Another key reason is to overcome bacterial resistance mechanisms. Bacteria can produce enzymes, such as beta-lactamases, that inactivate beta-lactam antibiotics. wikipedia.org A prodrug strategy can be employed to co-administer a beta-lactam antibiotic with a beta-lactamase inhibitor. This "mutual prodrug" or "codrug" approach ensures that both agents are delivered to the site of action together, where the inhibitor can protect the antibiotic from degradation. patsnap.comwikidoc.org Sultamicillin (B1682570) is a prime example of this strategy, combining ampicillin (B1664943) and the beta-lactamase inhibitor sulbactam (B1307). patsnap.comwikidoc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(28-13(30)10-14(28)39-24)22(33)37-11-38-23(34)18-25(3,4)40(35,36)21-16(20(32)29(18)21)27-19(31)15(26)12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGDCDFFYQXCHO-CGAOXQFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)CC2=O)C(=O)OCOC(=O)C3C(S(=O)(=O)C4N3C(=O)C4NC(=O)C(C5=CC=CC=C5)N)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OCOC(=O)[C@H]3C(S(=O)(=O)[C@H]4N3C(=O)[C@H]4NC(=O)[C@@H](C5=CC=CC=C5)N)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sultamicillin Tosylate: a Mutual Prodrug Paradigm

Chemical Characterization as a Double Ester Conjugate of Ampicillin (B1664943) and Sulbactam (B1307)

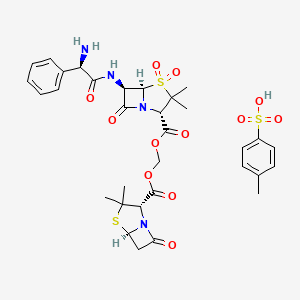

Sultamicillin (B1682570) is chemically defined as the oxymethylpenicillinate sulfone ester of ampicillin. pfizer.com In this unique structure, the antibiotic ampicillin and the β-lactamase inhibitor sulbactam are linked together via a methylene (B1212753) group, forming a double ester, or more precisely, an acylal linkage. wikipedia.orgdergipark.org.tr This conjugation results in a single, larger molecule with the chemical formula C₂₅H₃₀N₄O₉S₂ and a molar mass of 594.65 g/mol for the base sultamicillin. wikipedia.org The compound is used clinically as its tosylate (p-toluenesulfonate) salt, often in a dihydrate form. dergipark.org.tr This salt form, Sultamicillin Tosylate Dihydrate, has the molecular formula C₃₂H₄₂N₄O₁₄S₃·2H₂O.

The core of this structure involves the carboxyl group of ampicillin and the carboxylic acid of sulbactam being esterified to the same geminal diol, which is a hydrated form of formaldehyde (B43269). nih.gov This double ester linkage is the key to its function as a prodrug, as it is designed to be stable until it reaches a biological environment where it can be cleaved. patsnap.com

Table 1: Chemical Properties of Sultamicillin and its Tosylate Salt

| Property | Sultamicillin Base | Sultamicillin Tosylate Dihydrate |

|---|---|---|

| Molecular Formula | C₂₅H₃₀N₄O₉S₂ wikipedia.org | C₃₂H₄₂N₄O₁₄S₃·2H₂O |

| Molar Mass | 594.65 g/mol pfizer.comwikipedia.org | 802.88 g/mol tcichemicals.com |

| Chemical Structure | Double ester of ampicillin and sulbactam linked by a methylene group. wikipedia.orgdergipark.org.tr | Tosylate salt of the sultamicillin molecule. glpbio.com |

Principles of Mutual Prodrug Design Applied to Sultamicillin Tosylate

A mutual prodrug consists of two synergistic drugs chemically linked together into a single molecule. The design aims to improve the physicochemical properties, such as stability and membrane permeability, of one or both drugs. Sultamicillin is a classic example of this approach, combining the bactericidal antibiotic ampicillin with the β-lactamase inhibitor sulbactam. dergipark.org.trpatsnap.com

The primary goals of creating this mutual prodrug were:

To Enhance Oral Bioavailability: Ampicillin itself has limited oral absorption. By creating the ester linkage, the resulting sultamicillin molecule is more lipophilic, allowing for significantly improved absorption from the gastrointestinal tract. wikipedia.orgpatsnap.com The bioavailability of an oral dose of sultamicillin is approximately 80% of an equal intravenous dose of sulbactam and ampicillin. mims.comnih.gov

To Ensure Simultaneous Delivery: The chemical link ensures that ampicillin and sulbactam are absorbed and delivered into the systemic circulation together. This co-delivery is crucial for sulbactam to effectively protect ampicillin from degradation by β-lactamase enzymes produced by resistant bacteria. patsnap.comapollopharmacy.in

To Achieve a Fixed Stoichiometric Ratio: The design guarantees that upon hydrolysis, the two active components are released in a consistent 1:1 molar ratio, which is optimal for their synergistic action. wikipedia.orgpatsnap.commims.com

Sulbactam itself has minimal antibacterial activity, but it is a potent, irreversible inhibitor of many common β-lactamase enzymes. tcichemicals.commims.com These enzymes are a primary mechanism of resistance for many bacteria, as they hydrolyze and inactivate β-lactam antibiotics like ampicillin. patsnap.com By linking sulbactam to ampicillin, the prodrug ensures that the "protector" (sulbactam) is present at the site of action at the same time as the antibiotic (ampicillin), extending ampicillin's spectrum of activity to include many otherwise resistant bacterial strains. wikipedia.org

Biotransformation Pathways and Hydrolysis Mechanisms in Biological Systems

Once administered orally, sultamicillin tosylate undergoes biotransformation, which is essential for the liberation of its active components. This process is primarily enzymatic and occurs rapidly following absorption.

Sultamicillin is readily absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterase enzymes present in the intestinal wall and blood. wikipedia.orgtcichemicals.commedchemexpress.com This enzymatic cleavage breaks the double ester bonds, releasing ampicillin and sulbactam into the systemic circulation. wikipedia.orgpatsnap.com The hydrolysis is a "first-pass" effect, meaning it happens extensively as the drug is absorbed. nih.gov

Research indicates the hydrolysis can proceed through different routes, forming intermediate compounds like hydroxymethyl ampicillin or hydroxymethyl sulbactam. nih.gov However, these intermediates are unstable and quickly break down to liberate the final active drugs and formaldehyde. nih.gov The efficiency of this process is highlighted by the fact that peak serum levels of ampicillin after taking sultamicillin are about twice those achieved with an equivalent oral dose of ampicillin alone. mims.com

A fundamental feature of sultamicillin's design is the equimolar release of its constituent parts. patsnap.comnih.gov The hydrolysis of the double ester linkage ensures that for every molecule of sultamicillin broken down, one molecule of ampicillin and one molecule of sulbactam are released. wikipedia.orgmims.com This results in a 1:1 molar ratio of the two drugs in the systemic circulation. wikipedia.orgmims.commims.com This fixed ratio is maintained as the drugs are distributed throughout the body and subsequently eliminated, primarily via the kidneys. wikipedia.orgpfizer.com This reliable stoichiometric release is critical for ensuring that sulbactam is present in sufficient concentrations to inhibit β-lactamases, thus allowing ampicillin to exert its bactericidal effect. patsnap.comapollopharmacy.in

Table 2: Pharmacokinetic Parameters of Released Ampicillin and Sulbactam

| Parameter | Sulbactam | Ampicillin |

|---|---|---|

| Molar Release Ratio | 1 wikipedia.orgmims.com | 1 wikipedia.orgmims.com |

| Elimination Half-Life | ~0.75 hours mims.com | ~1 hour mims.com |

| Peak Serum Levels | Achieved ~1 hour post-administration wikipedia.org | Approx. twice that of oral ampicillin alone mims.com |

| Primary Excretion Route | Unchanged in urine (41-75%) wikipedia.orgmims.com | Unchanged in urine (46-80%) wikipedia.orgmims.com |

Molecular Mechanism of Antimicrobial Action

Ampicillin's Target-Specific Inhibition of Bacterial Cell Wall Synthesis

Ampicillin (B1664943), a broad-spectrum β-lactam antibiotic, targets the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. patsnap.com

Ampicillin's primary mechanism involves its interaction with penicillin-binding proteins (PBPs), which are enzymes located on the bacterial cell membrane. patsnap.comla.gov These proteins, which include transpeptidases and carboxypeptidases, are crucial for the final steps of peptidoglycan synthesis. oup.comnih.gov By binding to these PBPs, ampicillin acylates the serine residue at the active site, forming a covalent bond that inactivates the enzyme. oup.comuomustansiriyah.edu.iq The affinity of ampicillin for different PBPs can vary among bacterial species, influencing its spectrum of activity. uomustansiriyah.edu.iqnih.gov In some resistant strains, mutations in PBPs can decrease their affinity for ampicillin, contributing to resistance. la.govnih.govasm.org

The bacterial cell wall is composed of a mesh-like polymer called peptidoglycan, which consists of long glycan chains cross-linked by short peptides. patsnap.comuomustansiriyah.edu.iq This cross-linking process, catalyzed by PBPs, provides the cell wall with its structural rigidity. patsnap.com Ampicillin's inhibition of PBPs prevents the formation of these crucial peptide cross-links. patsnap.comsemanticscholar.org This disruption weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and leading to cell death. patsnap.com

Sulbactam's Irreversible Beta-Lactamase Inhibition

Many bacteria have developed resistance to β-lactam antibiotics like ampicillin through the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. patsnap.comwikipedia.org Sulbactam (B1307) is a β-lactamase inhibitor that protects ampicillin from this enzymatic degradation. patsnap.comdrugbank.com

Sulbactam itself possesses a β-lactam ring and acts as a "suicide inhibitor." wikipedia.orgwikipedia.orgnih.gov It is recognized as a substrate by the β-lactamase enzyme. wikipedia.org The enzyme attempts to hydrolyze sulbactam, forming a covalent acyl-enzyme intermediate. wikipedia.orgnih.gov However, this complex is more stable than the one formed with ampicillin and undergoes further chemical reactions that lead to the irreversible inactivation of the β-lactamase. patsnap.comdrugbank.commdpi.com This permanent inactivation prevents the enzyme from destroying ampicillin. nih.govmdpi.com

By neutralizing β-lactamase enzymes, sulbactam effectively restores and expands the spectrum of ampicillin's activity to include many β-lactamase-producing strains that would otherwise be resistant. patsnap.comnih.govwebmd.com This synergistic relationship allows ampicillin to reach its PBP targets and exert its bactericidal effects without being destroyed. nih.govdrugbank.com The combination of ampicillin and sulbactam has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. patsnap.com

Interactive Data Table: Susceptibility of Bacterial Strains

| Organism | Ampicillin MIC (µg/mL) | Ampicillin/Sulbactam MIC (µg/mL) |

| Staphylococcus aureus | >16 | 0.5 |

| Haemophilus influenzae | 8 | 1 |

| Escherichia coli | >32 | 4 |

| Klebsiella pneumoniae | >32 | 8 |

| Enterococcus faecalis | 2 | 2 |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and can vary between specific isolates.

Chemical Synthesis Methodologies of Sultamicillin Tosylate

Synthesis of Precursor Molecules: Sulbactam (B1307) and Ampicillin (B1664943) Derivatives

The foundation of sultamicillin (B1682570) synthesis lies in the efficient preparation of its constituent parts: sulbactam (penicillanic acid 1,1-dioxide) and a reactive derivative of ampicillin.

Synthesis of Sulbactam: Sulbactam is typically synthesized from 6-aminopenicillanic acid (6-APA), a common starting material derived from penicillin fermentation. google.comresearchgate.net A prevalent synthetic route involves a three-stage process:

Diazotization and Bromination: 6-APA undergoes a diazotization reaction in an acidic medium (e.g., with hydrobromic acid and sodium nitrite), followed by a double bromination to yield 6,6-dibromopenicillanic acid. google.com

Oxidation: The thioether in the penam (B1241934) ring is then oxidized to a sulfone (S,S-dioxide). This is a critical step, often achieved using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide with a catalyst such as sodium tungstate. google.comdrugfuture.com

Debromination: The final step involves the reductive removal of the bromine atoms from the C-6 position, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield sulbactam. google.com

A patent describes a synthesis method starting with 6-APA, using bromine as a brominating agent for a diazotization-bromination reaction. The resulting compound is oxidized to a sulfone with potassium permanganate, and finally, hydrogenation in the presence of a catalyst yields sulbactam with a total product yield of 75%. google.com

Table 1: Key Steps in a Common Sulbactam Synthesis Route from 6-APA

| Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 1 | Diazotization-Bromination | 6-APA, HBr, NaNO₂, Br₂ | 6,6-Dibromopenicillanic acid |

| 2 | Oxidation | Potassium Permanganate (KMnO₄) | 6,6-Dibromopenicillanic acid S,S-dioxide |

Synthesis of Ampicillin Derivatives: The primary amino group of ampicillin is nucleophilic and must be protected or modified to prevent side reactions during the esterification step. Several strategies are employed:

Protection with an Enamine: A common method involves reacting ampicillin with an acetoacetic ester, such as methyl acetoacetate, in the presence of a base like potassium carbonate. quickcompany.in This reaction forms a more stable and soluble enamine derivative, specifically potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-alpha-amino-alpha-phenylacetamido]penicillanate, which is then used in the coupling reaction. drugfuture.com

Formation of a Tetrabutylammonium (B224687) Salt: To improve solubility in organic solvents used for the coupling reaction, ampicillin can be converted into its tetrabutylammonium salt. This is achieved by reacting ampicillin trihydrate with tetrabutylammonium hydroxide (B78521) in a dichloromethane-water system. This salt can then be directly used in the subsequent esterification.

Esterification Reactions for Methylene (B1212753) Bridge Formation

The central step in sultamicillin synthesis is the formation of the oxymethylpenicillinate sulfone ester of ampicillin. mims.com This is accomplished by coupling the ampicillin derivative with a reactive halomethyl derivative of sulbactam.

First, a reactive intermediate of sulbactam, typically an iodomethyl or chloromethyl ester, is prepared.

Chloromethyl Penicillanate 1,1-Dioxide: This intermediate can be synthesized by reacting the tetrabutylammonium salt of sulbactam with a molar excess of chlorobromomethane or chloroiodomethane. google.com The reaction is often carried out in a solvent system comprising the excess haloalkane itself. google.comgoogle.com

Iodomethyl Penicillanate 1,1-Dioxide: This highly reactive intermediate is often preferred for the coupling reaction. It can be prepared from the chloromethyl ester via a Finkelstein halogen exchange reaction using sodium iodide in acetone. drugfuture.comresearchgate.net

Once the reactive intermediates are prepared, the coupling reaction proceeds. A protected ampicillin derivative is condensed with the iodomethyl penicillanate 1,1-dioxide in a polar aprotic solvent like dimethylformamide (DMF). drugfuture.com This nucleophilic substitution reaction forms the methylene diester linkage, yielding a protected sultamicillin molecule. drugfuture.comquickcompany.in The protective group on the ampicillin moiety is then removed, typically by acid hydrolysis, to give the sultamicillin free base. drugfuture.com

Table 2: General Scheme for Methylene Bridge Formation

| Reactant 1 | Reactant 2 | Solvent | Key Transformation | Product |

|---|---|---|---|---|

| Protected Ampicillin Derivative (e.g., Potassium Salt) | Iodomethyl Penicillanate 1,1-Dioxide | DMF | Nucleophilic substitution | Protected Sultamicillin |

Conversion to the Tosylate Salt Form for Enhanced Pharmaceutical Attributes

The sultamicillin free base is often amorphous and exhibits poor stability and handling characteristics. google.com To overcome these issues, it is converted into a stable, crystalline salt. The tosylate (p-toluenesulfonate) salt is the commercially used form due to its improved physicochemical properties. nih.govtenmak.gov.tr

The conversion is achieved by treating a solution of the sultamicillin base with p-toluenesulfonic acid monohydrate. quickcompany.in The reaction is typically carried out in an organic solvent, such as ethyl acetate (B1210297), from which the sultamicillin tosylate salt crystallizes upon formation. quickcompany.in One patented process describes adding a solution of p-toluenesulfonic acid in water dropwise to the organic layer containing the sultamicillin intermediate, followed by stirring at a reduced temperature (0-5°C) to induce crystallization. quickcompany.in

The resulting crystalline sultamicillin tosylate is more stable, particularly against hydrolytic decomposition, and has enhanced bioavailability compared to the free base, making it suitable for oral solid dosage formulations. patsnap.comgoogle.com

Optimization Strategies for Synthetic Routes and Yield Improvement

Intermediate Synthesis: Simplified and improved methods for preparing key intermediates have been developed. For instance, a process for making the chloromethyl ester of sulbactam was improved by not isolating the intermediate tetraalkylammonium sulbactam salt before the alkylation step, thereby streamlining the process. google.comwipo.int Using a molar excess of the alkylating agent (e.g., chlorobromomethane) helps to reduce the formation of unwanted bis-ester byproducts. google.com

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate, is employed in the preparation of intermediates to facilitate reactions between aqueous and organic phases, improving reaction rates and yields. drugfuture.com

Reaction Conditions: A patented process highlights the direct use of ampicillin trihydrate instead of the anhydrous form, which avoids a costly and energy-intensive dehydration step. quickcompany.in The reaction conditions, including solvent choice (e.g., DMF or dimethyl acetamide), reaction time, and temperature, are carefully controlled to maximize yield and minimize degradation. drugfuture.comquickcompany.in For example, the coupling reaction is often conducted at around 20°C, while crystallization of the final tosylate salt is performed at 0-5°C to ensure high purity and yield. quickcompany.in

Crystallization and Polymorphism: The final crystallization step is critical for the purity and physical properties of the API. A specific polymorphic form, designated "Form 2," has been identified, which is prepared by recrystallizing crude sultamicillin tosylate from a polar organic solvent like hot isopropyl alcohol. google.com This form is reported to have greater stability and enhanced bioavailability. google.com

Process Controls in Manufacturing: In industrial production, strict controls are implemented, such as drying all raw materials (excluding the API) to a water content of ≤1% before mixing to prevent degradation of the moisture-sensitive sultamicillin. google.com

Table 3: Summary of Compound Names

| Compound Name | Chemical Role/Identity |

|---|---|

| Sultamicillin Tosylate | The final active pharmaceutical ingredient; a tosylate salt. nih.gov |

| Sultamicillin | The mutual prodrug base form, linking ampicillin and sulbactam. wikipedia.org |

| Ampicillin | A β-lactam antibiotic, one of the two active components. wikipedia.org |

| Sulbactam | A β-lactamase inhibitor, the second active component; penicillanic acid 1,1-dioxide. ingentaconnect.com |

| 6-Aminopenicillanic Acid (6-APA) | A common starting material for the synthesis of semi-synthetic penicillins, including sulbactam. google.com |

| Iodomethyl Penicillanate 1,1-Dioxide | A reactive intermediate derived from sulbactam, used for coupling. drugfuture.com |

| Chloromethyl Penicillanate 1,1-Dioxide | An alternative reactive intermediate derived from sulbactam. google.com |

| p-Toluenesulfonic Acid | The acid used to form the stable tosylate salt. quickcompany.in |

Advanced Analytical Chemistry Techniques for Sultamicillin Tosylate Research

Chromatographic Separation Methods for Purity and Degradant Profiling

Chromatographic techniques are indispensable for separating sultamicillin (B1682570) tosylate from its precursors, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a primary technique for the analysis of sultamicillin tosylate. scispace.comijprs.com Method development focuses on optimizing separation parameters to achieve high resolution, sensitivity, and accuracy.

A common approach involves using a C18 column as the stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. scispace.comijprs.com One validated method utilizes a Phenomenex C18 column (150 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile and water in a 45:55 ratio, delivered at a flow rate of 1.0 ml/min. scispace.comijprs.com Detection is typically carried out using a UV detector set at 225 nm, which is the maximum absorbance wavelength for sultamicillin tosylate. scispace.comijprs.com Under these conditions, sultamicillin tosylate has been observed to elute at approximately 6.9 minutes. scispace.comijprs.com

Another developed RP-HPLC method employs a Kinetex® C18 column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile (ACN) and acetate (B1210297) buffer (pH 3) in a 60:40 ratio, also at a flow rate of 1 mL/min, with UV detection at 254 nm. researchgate.net

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). scispace.comresearchgate.net Linearity is typically established over a concentration range of 10-60 µg/ml, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship. scispace.comijprs.comresearchgate.net Accuracy is often determined through recovery studies, with results generally falling within 93.3% to 105.30%. researchgate.net

Interactive Data Table: HPLC Method Parameters for Sultamicillin Tosylate Analysis

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Phenomenex C18 (150 mm × 4.6 mm, 5 µm) scispace.comijprs.com | Kinetex® C18 (250 × 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water (45:55) scispace.comijprs.com | Acetonitrile:Acetate Buffer (pH 3) (60:40) researchgate.net |

| Flow Rate | 1.0 ml/min scispace.comijprs.com | 1.0 ml/min researchgate.net |

| Detection Wavelength | 225 nm scispace.comijprs.com | 254 nm researchgate.net |

| Elution Time | 6.9 min scispace.comijprs.com | Not Specified |

| Linearity Range | 10-60 µg/ml scispace.comijprs.com | 10-50 µg/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.9991 scispace.comijprs.com | > 0.999 researchgate.net |

Micellar Electrokinetic Capillary Electrophoresis (MEKC) Applications

Micellar electrokinetic capillary electrophoresis (MEKC) offers a powerful alternative to HPLC for the analysis of sultamicillin. nih.govresearchgate.net This technique is particularly advantageous for separating both neutral and charged molecules. nih.govasdlib.org In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. asdlib.orgwikipedia.org

A validated MEKC method for the determination of sultamicillin in pharmaceutical preparations utilizes a phosphate-borate buffer at pH 7.0 containing 1.0% sodium dodecylsulfate (SDS) as the surfactant. nih.govresearchgate.net This method has demonstrated the ability to effectively separate sultamicillin from key impurities such as p-toluenesulfonic acid, ampicillin (B1664943), sulbactam (B1307), and penicillamine. nih.govresearchgate.net The method was validated for specificity, reproducibility, precision, accuracy, and linearity over a concentration range of 0.05-1.5 mg/ml. nih.govresearchgate.net Statistical analysis has shown no significant difference between the results obtained by MEKC and HPLC, indicating its suitability for routine analysis. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization of Molecular Structure

Spectroscopic and spectrometric techniques are crucial for elucidating and confirming the molecular structure of sultamicillin tosylate and identifying its degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR including COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For sultamicillin tosylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments provides a comprehensive structural picture.

¹H NMR provides information about the number of different types of protons and their chemical environments.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

2D-NMR techniques are employed to establish connectivity between atoms:

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton.

These NMR techniques have been instrumental in the characterization of sultamicillin and its degradation products. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications: LC-MS, LC-MS/MS, HR/MS (TOF-MS, Orbitrap, FT-ICR)

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of molecules, thus providing information about their molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.

LC-MS and LC-MS/MS: These techniques are vital for identifying impurities and degradation products. LC-MS provides the molecular weight of the separated compounds, while tandem mass spectrometry (LC-MS/MS) involves fragmentation of the parent ion to generate a unique fragmentation pattern that aids in structural elucidation. nih.gov

High-Resolution Mass Spectrometry (HR/MS): HR/MS instruments, such as Time-of-Flight (TOF-MS), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements. nih.govmdpi.com This high mass accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.comfrontiersin.org These techniques are particularly useful in identifying unknown impurities and degradation products found in stability studies of sultamicillin. researchgate.netresearchgate.net The resolving power of instruments like Orbitrap and FT-ICR can exceed 100,000, enabling the separation of isobaric species. nih.govosti.gov

Interactive Data Table: Mass Spectrometry Techniques in Sultamicillin Tosylate Research

| Technique | Application | Key Information Provided |

| LC-MS | Identification of impurities and degradation products researchgate.netresearchgate.net | Molecular weight of separated components |

| LC-MS/MS | Structural elucidation of impurities and degradation products researchgate.netresearchgate.netnih.gov | Fragmentation patterns for structural confirmation |

| HR/MS (TOF, Orbitrap, FT-ICR) | Accurate mass measurement for elemental composition determination nih.govmdpi.com | High-resolution mass data for unambiguous formula assignment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govwiley.com The IR spectrum of sultamicillin tosylate exhibits characteristic absorption bands corresponding to its various functional groups.

A patent for a polymorphic form of sultamicillin tosylate reports the following characteristic infrared absorption bands (in cm⁻¹): 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, and 570. google.com These bands can be assigned to specific vibrations within the molecule:

~2978 cm⁻¹: C-H stretching vibrations of the methyl groups.

~1793 cm⁻¹: C=O stretching vibration of the β-lactam rings.

~1689 cm⁻¹: C=O stretching vibration of the amide group.

~1498 and 1459 cm⁻¹: C=C stretching vibrations within the aromatic rings of the ampicillin and tosylate moieties.

~1326 cm⁻¹: S=O stretching vibrations of the sulbactam sulfone group.

~1175 and 1126 cm⁻¹: S=O stretching vibrations of the tosylate group.

The presence and position of these bands provide a unique fingerprint for the molecule and can be used for identification and to assess polymorphic form. wiley.comgoogle.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For Sultamicillin Tosylate, this method provides a crucial verification of its molecular formula and, by extension, its purity. The theoretically calculated elemental composition is compared against the experimentally determined values. A close correlation between the theoretical and experimental data confirms the identity and integrity of the compound.

Sultamicillin Tosylate has the molecular formula C₃₂H₃₈N₄O₁₂S₃. nih.gov In some instances, it is found as a dihydrate, with the molecular formula C₃₂H₃₈N₄O₁₂S₃·2H₂O. dergipark.org.tr The theoretical elemental composition for both the anhydrous and dihydrate forms can be calculated based on their respective molecular weights.

Below is a data table illustrating the theoretical elemental composition of Sultamicillin Tosylate and its dihydrate form.

| Element | Chemical Symbol | Atomic Mass (amu) | Number of Atoms (Anhydrous) | Total Mass (Anhydrous) | Percentage (Anhydrous) | Number of Atoms (Dihydrate) | Total Mass (Dihydrate) | Percentage (Dihydrate) |

| Carbon | C | 12.01 | 32 | 384.32 | 50.15% | 32 | 384.32 | 47.88% |

| Hydrogen | H | 1.01 | 38 | 38.38 | 5.01% | 42 | 42.42 | 5.29% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 7.31% | 4 | 56.04 | 6.98% |

| Oxygen | O | 16.00 | 12 | 192.00 | 25.03% | 14 | 224.00 | 27.91% |

| Sulfur | S | 32.07 | 3 | 96.21 | 12.55% | 3 | 96.21 | 11.99% |

| Total | 766.95 | 100.00% | 802.99 | 100.00% |

Experimental results from elemental analysis of a Sultamicillin Tosylate sample that closely match these theoretical percentages would provide strong evidence for the correct composition and high purity of the sample.

Method Validation Parameters in Sultamicillin Tosylate Analysis

Method validation is a critical process in analytical chemistry that confirms that a specific analytical method is suitable for its intended purpose. For Sultamicillin Tosylate, various analytical techniques, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry, are commonly employed and must be rigorously validated.

Evaluation of Specificity and Selectivity

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

In the analysis of Sultamicillin Tosylate, specificity is crucial to ensure that the measured signal corresponds solely to the intact drug molecule. For instance, in RP-HPLC methods, the chromatogram of a standard solution of Sultamicillin Tosylate is compared with the chromatogram of its potential degradants to ensure that the peaks are well-resolved. nih.gov A developed RP-HPLC method is considered specific if it can accurately measure Sultamicillin Tosylate without interference from excipients in a pharmaceutical formulation. nih.gov

Similarly, in UV spectrophotometry, the specificity of the method is evaluated by scanning the standard solution of Sultamicillin Tosylate in the UV range (typically 200-400 nm) to identify the wavelength of maximum absorption (λmax). fda.gov.ph For Sultamicillin Tosylate, a λmax has been reported at 225 nm and 232 nm in different studies. nih.govfda.gov.ph The method's ability to distinguish Sultamicillin Tosylate from its components, ampicillin and sulbactam, is also a key aspect of selectivity.

Assessment of Precision and Reproducibility

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Reproducibility, a measure of precision under different conditions (e.g., different laboratories, analysts, or instruments), is also a critical parameter.

The precision of an analytical method for Sultamicillin Tosylate is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision): This is determined by analyzing a number of replicate samples of the same batch on the same day and under the same experimental conditions. For example, in an RP-HPLC method, six determinations of peak area for a 20 µg/ml solution of Sultamicillin Tosylate Dihydrate were performed, and the %RSD was calculated to be less than 2%, indicating good repeatability. nih.gov

Intermediate Precision (Inter-day Precision): This is assessed by repeating the analysis on different days. Low %RSD values (typically below 2.0%) for both intra-day and inter-day precision indicate that the analytical method is precise and reproducible. fda.gov.ph

The following table summarizes typical precision data from a validation study of an RP-HPLC method for Sultamicillin Tosylate.

| Precision Type | Parameter | Result | Acceptance Criteria |

| Repeatability (Intra-day) | %RSD of 6 injections | < 2.0% | %RSD ≤ 2% |

| Intermediate Precision (Inter-day) | %RSD of 6 injections over 2 days | < 2.0% | %RSD ≤ 2% |

Determination of Linearity and Quantitative Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The quantitative range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For Sultamicillin Tosylate, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC or absorbance in UV spectrophotometry) versus the concentration.

In one RP-HPLC study, the linearity for Sultamicillin Tosylate Dihydrate was established in the concentration range of 10-60 µg/ml. nih.gov The linearity was demonstrated by a high correlation coefficient (r²) of 0.9991 and a linear regression equation of Y = 8.7304x + 5.5409. nih.gov Another UV spectrophotometric method showed linearity in the range of 20-100 µg/ml with a correlation coefficient of 0.999 and a regression equation of Y = 0.004x + 0.052. fda.gov.ph

The quantitative range for the RP-HPLC method was determined to be 10-60 µg/ml, which is the range over which the method was found to be linear, accurate, and precise. nih.gov

The table below presents a summary of linearity and range data from a validated analytical method for Sultamicillin Tosylate.

| Analytical Method | Linearity Range (µg/ml) | Correlation Coefficient (r²) | Regression Equation | Quantitative Range (µg/ml) |

| RP-HPLC | 10-60 | 0.9991 | Y = 8.7304x + 5.5409 | 10-60 |

| UV Spectrophotometry | 20-100 | 0.999 | Y = 0.004x + 0.052 | 20-100 |

Degradation Pathways and Stability Assessment of Sultamicillin Tosylate

Forced Degradation Studies to Elucidate Intrinsic Stability and Degradation Pathways

Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. This helps in the development of stability-indicating analytical methods and provides insights into the degradation mechanisms.

Hydrolytic Degradation Under Acidic, Neutral, and Basic Conditions

The stability of sultamicillin (B1682570) tosylate is significantly influenced by pH. The ester linkage in the sultamicillin molecule is susceptible to hydrolysis, which is a primary degradation pathway.

Under acidic conditions , amide hydrolysis can contribute to the degradation of β-lactam antibiotics like sultamicillin researchgate.net. This process involves the cleavage of the amide bond in the β-lactam ring, leading to a loss of antibacterial activity.

In neutral to faintly alkaline environments , sultamicillin is reported to be hydrolyzed quickly. This hydrolysis cleaves the double ester linkage, releasing ampicillin (B1664943) and sulbactam (B1307).

A study on a sultamicillin tosylate β-cyclodextrin inclusion complex indicated that high humidity leads to significant changes in the concentration of the active substance, highlighting its susceptibility to hydrolysis pharmaffiliates.com.

Thermal Stress-Induced Degradation Kinetics

Elevated temperatures can accelerate the degradation of sultamicillin tosylate. Thermal degradation studies are crucial for determining the shelf-life and appropriate storage conditions for the drug substance and its formulations.

One study investigated the thermal degradation of sultamicillin by exposing it to a temperature of 60 ± 2°C and analyzing samples at various time intervals, including 12 hours, and 1, 2, 5, 10, and 15 days researchgate.net. The primary degradation products identified under these thermal stress conditions were ampicillin and sulbactam researchgate.net. A key finding from this study was the release of formaldehyde (B43269) as a byproduct of the degradation process researchgate.net.

The kinetics of thermal degradation for many β-lactam antibiotics have been found to follow specific models, which can be used to predict the stability of the drug over time at different temperatures.

Oxidative Degradation Mechanisms and Products

Oxidative degradation can be a significant pathway for the decomposition of pharmaceutical compounds. For sultamicillin tosylate, exposure to oxidizing agents can lead to the formation of various degradation products.

One of the known oxidative degradation products of penicillins is penilloaldehyde (B3061144) researchgate.net. The formation of this impurity is considered a likely pathway in the oxidative degradation of sultamicillin researchgate.net. The specific mechanisms of oxidative degradation can involve complex radical reactions, and the profile of degradation products can vary depending on the oxidizing agent and reaction conditions.

Photolytic Degradation Processes

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of sultamicillin tosylate. Photostability is a critical parameter for drug substances and products, especially for those that may be exposed to light during manufacturing, storage, or administration.

A study on a sultamicillin tosylate β-cyclodextrin inclusion complex demonstrated that exposure to strong light resulted in a significant change in the concentration of the drug, indicating its photosensitivity pharmaffiliates.com. The study suggested that the inclusion complex should be stored in dark conditions to prevent photolytic degradation pharmaffiliates.com.

The degradation process under photolytic stress can involve various photochemical reactions, leading to the formation of photoproducts with altered chemical structures and potentially different efficacy and safety profiles.

Identification and Structural Characterization of Degradation Products

The identification and structural elucidation of degradation products are essential for a comprehensive understanding of the stability of a drug substance. This knowledge is critical for setting appropriate specifications for impurities in the drug product.

Spectroscopic and Spectrometric Elucidation of Impurity Structures (e.g., Formaldehyde Adducts)

A significant finding in the study of sultamicillin degradation is the identification of a novel degradation product formed from the reaction of the drug with formaldehyde, a byproduct of thermal degradation researchgate.net. This impurity has been identified as a formaldehyde adduct researchgate.netnih.gov.

The structural characterization of this formaldehyde adduct was achieved through a combination of advanced analytical techniques, including nih.gov:

Liquid Chromatography-Mass Spectrometry (LC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR such as COSY, HSQC, and HMBC)

Infrared (IR) Spectroscopy

These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the impurity molecule, allowing for its unambiguous structural elucidation. The impurity was identified as a formaldehyde adduct with the 5-oxo-4-phenylimidazolidin-1-yl moiety of the sultamicillin molecule nih.gov.

Below is a hypothetical interactive table that could be populated with specific spectroscopic and spectrometric data for identified degradation products if such data were publicly available.

| Degradation Product | Identification Method | Key Spectroscopic/Spectrometric Data |

| Formaldehyde Adduct | LC-MS, NMR, IR | ¹H NMR (ppm): [Data not publicly available] ¹³C NMR (ppm): [Data not publicly available] MS (m/z): [Data not publicly available] |

| Ampicillin | HPLC, LC-MS | Expected m/z corresponding to ampicillin's molecular weight. |

| Sulbactam | HPLC, LC-MS | Expected m/z corresponding to sulbactam's molecular weight. |

| Penilloaldehyde | HPLC, LC-MS | Expected m/z corresponding to penilloaldehyde's molecular weight. |

Mechanistic Understanding of Degradation Reactions (e.g., Amide Hydrolysis)

Sultamicillin, a mutual prodrug, is chemically designed by linking ampicillin and the β-lactamase inhibitor sulbactam through a double ester bond. nih.gov This structure is susceptible to hydrolysis, particularly in neutral or faintly alkaline environments, which constitutes its primary degradation pathway. nih.govijprs.com The degradation process primarily involves the cleavage of these ester linkages.

The hydrolysis of sultamicillin does not follow a single path. Instead, it can proceed via two distinct routes due to the differential activity of the two ester bonds. nih.gov

Route 1 (Priority Pathway): The more common pathway involves the initial hydrolysis of one ester bond to yield ampicillin and hydroxymethyl sulbactam. nih.gov

Route 2: Alternatively, the other ester bond can be cleaved first, resulting in the formation of sulbactam and hydroxymethyl ampicillin. nih.gov

Regardless of the initial pathway, the resulting hydroxymethyl intermediates (hydroxymethyl sulbactam or hydroxymethyl ampicillin) can undergo further degradation. nih.gov This subsequent step, often catalyzed by esterases, leads to the production of formaldehyde. nih.gov

Under thermal stress conditions (e.g., 60°C), sultamicillin degrades to ampicillin and sulbactam, with formaldehyde being released as a byproduct. researchgate.net This formaldehyde can then react with the amino group in the parent sultamicillin molecule, leading to the formation of a new impurity, specifically a formaldehyde adduct. researchgate.net

In addition to the hydrolysis of the ester links, the inherent β-lactam structure of both the ampicillin and sulbactam moieties is susceptible to degradation. Amide hydrolysis is a known degradation pathway for β-lactam antibiotics, particularly under acidic conditions. researchgate.net This reaction involves the cleavage of the amide bond within the β-lactam ring, which leads to the loss of antibacterial activity.

Development of Stability-Indicating Analytical Methods

To ensure the quality and efficacy of sultamicillin tosylate, stability-indicating analytical methods are crucial. These methods must be able to separate the intact drug from its potential degradation products, thus providing a clear measure of the drug's stability over time. The most prominently used technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). ijprs.comscispace.comptfarm.pl

Several RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to analyze sultamicillin tosylate in bulk and pharmaceutical forms. ijprs.comscispace.com A key aspect of these methods is their specificity, which is demonstrated by comparing the chromatograms of standard, undegraded sultamicillin tosylate with those of samples that have been subjected to stress conditions, thereby generating degradants. ijprs.comscispace.com

One successfully developed and validated RP-HPLC method employs a C18 column as the stationary phase. ijprs.comscispace.com The separation is achieved using an isocratic mobile phase and UV detection. Details of the chromatographic conditions are presented in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Phenomenex C18 column (150 mm × 4.6 mm, 5 μm) | ijprs.comscispace.com |

| Mobile Phase | Acetonitrile (B52724):Water (45:55 v/v) | ijprs.comscispace.com |

| Flow Rate | 1.0 ml/min | ijprs.comscispace.com |

| Detection | UV at 225 nm | ijprs.comscispace.com |

| Retention Time | 6.9 min | ijprs.comscispace.com |

| Run Time | 10 min | ijprs.com |

The validation of this method confirmed its suitability for stability studies. The method demonstrated excellent linearity within a specific concentration range, as detailed in the validation summary table.

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 10-60 µg/ml | ijprs.comscispace.com |

| Regression Equation | Y = 8.7304x + 5.5409 | scispace.com |

| Correlation Coefficient (r²) | 0.9991 | ijprs.comscispace.com |

Another HPLC procedure has been established for the simultaneous determination of sultamicillin, sulbactam, ampicillin, and other related antibiotics. ptfarm.pl This method is also capable of separating the active ingredients from manufacturing precursors and expected degradation products, such as phenylglycin, 6-aminopenicillanic acid (6-APA), and 7-aminocephalosporanic acid (7-ACA). ptfarm.pl

Beyond chromatography, spectrophotometric methods have also been explored. One such method involves the derivatization of sultamicillin with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), followed by measurement of the resulting product's absorbance at 432 nm. dergipark.org.tr While sensitive, HPLC methods are generally preferred for stability-indicating assays due to their superior separating power.

Molecular Mechanisms of Microbial Resistance to Beta Lactam Antibiotics

Classification and Enzymatic Action of Bacterial Beta-Lactamases

The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. msdmanuals.comnih.govyoutube.com These enzymes are incredibly diverse and can be classified based on their amino acid sequence (Ambler classification) into four major classes: A, B, C, and D. msdmanuals.comoup.comnih.gov

Classes A, C, and D are known as serine β-lactamases because they utilize a serine residue in their active site for catalysis. msdmanuals.commdpi.com The hydrolytic process involves a two-step mechanism: acylation and deacylation. Initially, the active-site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate. wikipedia.org This is followed by the hydrolysis of this intermediate by a water molecule, which regenerates the free enzyme and releases the inactivated antibiotic. wikipedia.org

Class A: This class includes a wide range of enzymes, from the common plasmid-mediated penicillinases to the extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs), which can inactivate a broad spectrum of β-lactam antibiotics. msdmanuals.commicrobenotes.com

Class C: Also known as AmpC β-lactamases, these are typically chromosomally encoded cephalosporinases. msdmanuals.comresearchgate.net Their expression can be inducible, leading to resistance during therapy. nih.gov

Class D: These are often referred to as oxacillinases (OXAs) due to their ability to hydrolyze oxacillin. msdmanuals.comebi.ac.uk They exhibit significant diversity and are a major cause of carbapenem (B1253116) resistance, especially in pathogens like Acinetobacter baumannii. nih.gov

In contrast to the serine-based enzymes, Class B β-lactamases are metalloenzymes that require one or two zinc ions for their catalytic activity. nih.govstreck.comresearchgate.net These enzymes have a broad substrate spectrum, including penicillins, cephalosporins, and, most notably, carbapenems, which are often considered last-resort antibiotics. nih.govasm.org The zinc ion(s) in the active site polarize a water molecule, which then acts as a nucleophile to directly attack the β-lactam ring, leading to its hydrolysis without the formation of a covalent enzyme intermediate. researchgate.netasm.org Prominent examples include NDM, VIM, and IMP types, which are encoded by mobile genetic elements, facilitating their rapid spread among different bacterial species. streck.comasm.org

Table 1: Classification of Bacterial Beta-Lactamases

| Ambler Class | Active Site | Key Characteristics | Examples |

|---|---|---|---|

| A | Serine | Includes penicillinases and extended-spectrum β-lactamases (ESBLs). msdmanuals.commicrobenotes.com | TEM, SHV, CTX-M, KPC researchgate.net |

| B | Zinc (Metallo) | Broad-spectrum, including carbapenems; not inhibited by classic β-lactamase inhibitors. nih.govnih.gov | NDM, VIM, IMP streck.comresearchgate.net |

| C | Serine | Primarily cephalosporinases, often inducible. msdmanuals.comresearchgate.net | AmpC streck.com |

| D | Serine | Oxacillinases, diverse group with some carbapenemase activity. msdmanuals.comebi.ac.uk | OXA researchgate.net |

Alterations in Penicillin-Binding Proteins (PBPs) Leading to Reduced Affinity

The bactericidal action of β-lactam antibiotics stems from their ability to inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.govasm.org Bacteria can develop resistance by modifying the structure of their PBPs, which reduces the binding affinity of β-lactam antibiotics. nih.govnih.gov These alterations can arise from point mutations in the genes encoding PBPs or through the acquisition of entirely new, low-affinity PBP genes from other resistant bacteria. youtube.comresearchgate.net For example, methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) is mediated by the acquisition of the mecA gene, which encodes for PBP2a, a PBP with very low affinity for most β-lactam antibiotics. researchgate.net Similarly, resistance in Streptococcus pneumoniae often involves the development of mosaic PBP genes through recombination with genes from related species. oup.com

Role of Bacterial Efflux Pump Systems in Decreased Intracellular Drug Accumulation

Another significant mechanism of resistance, particularly in Gram-negative bacteria, is the active efflux of antibiotics from the bacterial cell. nih.govfrontiersin.org Efflux pumps are transport proteins located in the bacterial cell membrane that can recognize and expel a wide variety of structurally diverse compounds, including β-lactam antibiotics. frontiersin.orgoup.com This prevents the antibiotic from reaching its PBP targets in sufficient concentrations to be effective. nih.gov There are five major families of efflux pumps, including the Resistance-Nodulation-Division (RND) family, which is of particular clinical importance in Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli. nih.gov Overexpression of these pumps can lead to multidrug resistance (MDR), where a single bacterium becomes resistant to multiple classes of antibiotics. nih.govfrontiersin.org

Table 2: Major Families of Bacterial Efflux Pumps

| Family | Energy Source | Substrates |

|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton motive force | Wide range of antibiotics, biocides, and solvents oup.com |

| Major Facilitator Superfamily (MFS) | Proton motive force | Various drugs, including β-lactams and tetracyclines researchgate.net |

| ATP-Binding Cassette (ABC) | ATP hydrolysis | Diverse substrates, including antibiotics oup.com |

| Small Multidrug Resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds and other antiseptics oup.com |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium ion gradient or proton motive force | Cationic drugs and fluoroquinolones oup.com |

Counteracting Resistance: The Biochemical Role of Beta-Lactamase Inhibitors in Combination Therapies

To overcome resistance mediated by β-lactamases, β-lactam antibiotics are often co-administered with a β-lactamase inhibitor. mdpi.com These inhibitors, such as sulbactam (B1307), are structurally similar to β-lactam antibiotics and can bind to the active site of β-lactamases. patsnap.com Sulbactam acts as a "suicide inhibitor"; it forms an irreversible covalent bond with the serine residue in the active site of many Class A β-lactamases. patsnap.comwikipedia.orgdrugbank.com This inactivation of the β-lactamase protects the partner antibiotic (in the case of sultamicillin (B1682570), ampicillin) from hydrolysis, allowing it to exert its antibacterial effect on the PBPs. patsnap.compatsnap.comwikipedia.org The combination of a β-lactam antibiotic with a β-lactamase inhibitor effectively restores and expands the spectrum of activity of the antibiotic against many β-lactamase-producing resistant bacteria. nih.govdrugbank.comnih.gov

Structure Activity Relationship Sar and Rational Design of Sultamicillin Derivatives

Fundamental Principles of Structure-Activity Relationships in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The core principle is that the specific three-dimensional arrangement of atoms and functional groups in a drug molecule dictates its interactions with its biological target (e.g., an enzyme or receptor), thereby determining its efficacy, potency, and pharmacokinetic profile.

Key principles of SAR that are relevant to sultamicillin (B1682570) and its derivatives include:

Pharmacophore Identification: This involves identifying the essential functional groups and their spatial arrangement necessary for biological activity. For β-lactam antibiotics like ampicillin (B1664943), the pharmacophore includes the strained β-lactam ring, a free carboxylate group, and a specific acylamino side chain. libretexts.org

Functional Group Modification: Altering, adding, or removing functional groups can significantly impact a molecule's properties. For instance, modifying the side chain of a penicillin can alter its antibacterial spectrum or its susceptibility to β-lactamase degradation. wikipedia.org

Stereochemistry: The specific 3D arrangement of atoms (stereoisomerism) is critical for receptor binding. Biological systems are chiral, and often only one enantiomer of a drug is active.

Lipophilicity and Hydrophilicity: The balance between a molecule's water-solubility (hydrophilicity) and fat-solubility (lipophilicity) affects its absorption, distribution, metabolism, and excretion (ADME). ijpcbs.com Prodrug strategies, such as the esterification used in sultamicillin, are often employed to increase lipophilicity and enhance absorption. ijpcbs.comnih.gov

The prodrug concept is a key strategy in rational drug design used to overcome pharmaceutical and pharmacokinetic barriers. researchgate.netijnrd.org Prodrugs are inactive precursors that are converted in vivo to the active parent drug. researchgate.net This approach can be used to improve properties such as chemical stability, solubility, and membrane permeability, or to reduce toxicity. ijpcbs.comijnrd.org Sultamicillin is a carrier-linked mutual prodrug, where both ampicillin and sulbactam (B1307) are linked to a carrier group (the methylene (B1212753) bridge) which is metabolized off to release both active agents. slideshare.net

Elucidation of Key Structural Determinants for Antimicrobial Efficacy and Prodrug Conversion

Ampicillin Moiety: The antimicrobial action of sultamicillin is derived from the ampicillin component.

β-Lactam Ring: This four-membered ring is the cornerstone of all penicillin-class antibiotics. Its high ring strain makes it chemically reactive and susceptible to nucleophilic attack. It mimics the D-alanyl-D-alanine portion of the peptidoglycan precursor, allowing it to bind to the active site of penicillin-binding proteins (PBPs). libretexts.orgnih.gov This binding leads to the irreversible acylation of a serine residue in the PBP active site, inhibiting the transpeptidation step of bacterial cell wall synthesis and ultimately causing cell lysis. mims.comlibretexts.orgnih.gov

Acylamino Side Chain: The (R)-α-aminophenylacetyl side chain of ampicillin is crucial for extending its activity against many Gram-negative bacteria compared to natural penicillins. wikipedia.org This group facilitates passage through the porin channels of the Gram-negative outer membrane.

Thiazolidine (B150603) Ring and Carboxylic Acid: The fused thiazolidine ring provides the necessary structural scaffold, and the C-3 carboxylic acid group is essential for binding to the PBP active site. libretexts.org

Sulbactam Moiety: Sulbactam acts as a "suicide inhibitor" to protect ampicillin from enzymatic destruction.

Penicillanic Acid Sulfone Core: Sulbactam is a penicillanic acid derivative where the thiazolidine sulfur is oxidized to a sulfone. While it shares the core β-lactam structure, its intrinsic antibacterial activity is weak. mims.com Its primary role is to irreversibly inhibit β-lactamase enzymes. nih.gov The sulfone group enhances its inhibitory potency against certain types of β-lactamases.

Mechanism of Inhibition: Sulbactam binds to the active site of β-lactamase enzymes. The enzyme opens the β-lactam ring, but instead of being released, sulbactam forms a stable, covalent intermediate that inactivates the enzyme, preventing it from destroying ampicillin. nih.gov

Oxymethylene Diester (Acylal) Linker: This linker is the key to sultamicillin's success as an oral prodrug.

Enzymatic Cleavage: The diester bond is specifically designed to be a substrate for non-specific esterase enzymes present in high concentrations in the intestinal wall and blood. wikipedia.org This enzymatic hydrolysis efficiently releases both ampicillin and sulbactam into the systemic circulation. mims.com

The following table summarizes the key structural components and their primary functions.

| Structural Component | Moiety | Primary Function(s) |

| β-Lactam Ring | Ampicillin & Sulbactam | Covalently binds to and inhibits target enzymes (PBPs and β-lactamases). libretexts.orgnih.gov |

| (R)-α-Aminophenylacetyl Side Chain | Ampicillin | Confers broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. wikipedia.org |

| Penicillanic Acid Sulfone Core | Sulbactam | Acts as an irreversible inhibitor of β-lactamase enzymes. mims.comnih.gov |

| Oxymethylene Diester Linker | Prodrug Linkage | Increases lipophilicity for enhanced oral absorption; allows for enzymatic release of active drugs. wikipedia.orgnih.gov |

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools for understanding and predicting the relationship between molecular structure and biological activity, thereby accelerating the drug design process. nih.gov These methods are particularly useful for analyzing large sets of compounds and for designing novel derivatives with improved properties.

3D-QSAR is a computational technique used to establish a quantitative relationship between the 3D properties of a set of molecules and their biological activities. researcher.life The process involves aligning the molecules and then sampling their steric and electrostatic properties on a 3D grid. Statistical methods are then used to create a predictive model. For a series of β-lactamase inhibitors, a 3D-QSAR study could involve:

Dataset Selection: A training set of molecules with known inhibitory activities against a specific β-lactamase is selected. researcher.life

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or through docking into the enzyme's active site. researcher.life

Field Calculation: Steric and electrostatic fields are calculated around each molecule.

Model Generation: Statistical techniques, such as Partial Least Squares (PLS), are used to build a mathematical model correlating the variations in the fields with the variations in biological activity.

Model Validation: The predictive power of the model is tested using an external set of compounds (test set) not used in model generation. researcher.life

The output of a 3D-QSAR study is a model that can predict the activity of new, unsynthesized compounds and provide visual contour maps that highlight regions where changes in steric bulk or electrostatic charge are likely to increase or decrease activity.

Molecular Field Analysis is the underlying principle of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). researcher.life MFA techniques aim to explain the differences in biological activity of a set of molecules by analyzing the differences in the 3D molecular fields they produce.

Comparative Molecular Field Analysis (CoMFA): In a CoMFA study, the aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. These energy values constitute the independent variables that are correlated with the dependent variable (biological activity) using PLS analysis. researcher.life The resulting contour maps show where modifications to the molecular structure could lead to improved activity. For example, a map might indicate that adding a bulky, electropositive group at a specific position would enhance binding to the target enzyme.

The table below outlines the key parameters and outputs of these computational approaches.

| Computational Method | Key Inputs | Primary Output | Application to Sultamicillin Derivatives |

| 3D-QSAR | A dataset of aligned molecules with known biological activities. researcher.life | A predictive statistical model and 3D contour maps indicating favorable and unfavorable structural modifications. | Guiding the design of novel sulbactam analogs with broader or more potent β-lactamase inhibitory activity. |

| CoMFA | Steric and electrostatic fields of aligned molecules. researcher.life | A QSAR equation and 3D coefficient contour maps for steric and electrostatic fields. | Optimizing the side chain of the ampicillin moiety to improve PBP binding or evade resistance mechanisms. |

Design Strategies for Novel Sultamicillin Derivatives with Modified or Enhanced Properties

The rational design of new sultamicillin derivatives aims to build upon the success of the parent molecule by improving specific properties. Strategies can target the ampicillin moiety, the sulbactam moiety, or the prodrug linker.

Modification of the Ampicillin Moiety:

Altering the Acylamino Side Chain: The primary strategy for creating new penicillins has always been the modification of the side chain. Introducing different substituents on the phenyl ring or replacing it with other heterocyclic rings could enhance activity against resistant strains, improve PBP binding affinity, or increase penetration into bacterial cells.

Modification of the Sulbactam Moiety:

Broadening the Inhibitory Spectrum: While sulbactam is effective, it does not inhibit all classes of β-lactamases. Computational methods like 3D-QSAR and molecular docking can be used to design novel penicillanic acid sulfone derivatives with modifications aimed at improving binding to a wider range of β-lactamase enzymes, including metallo-β-lactamases. researcher.life

Modification of the Prodrug Linker:

Tuning Hydrolysis Rate: The oxymethylene diester linker in sultamicillin is cleaved rapidly. Designing new linkers with different electronic and steric properties could modulate the rate of hydrolysis. A slower, more controlled release might be beneficial in certain clinical situations.

Targeted Delivery: More advanced prodrug strategies could involve linkers that are selectively cleaved by enzymes that are overexpressed at a site of infection. This would concentrate the active drugs where they are most needed, potentially increasing efficacy and reducing systemic exposure.

Creating Hybrid or Combination Prodrugs:

Fourth-Generation Cephalosporin Hybrids: A novel approach could involve creating a mutual prodrug of a β-lactamase inhibitor with a more advanced antibiotic than ampicillin, such as a third or fourth-generation cephalosporin, to provide an even broader spectrum of activity in a single oral agent.

These design strategies, guided by SAR principles and computational analysis, pave the way for the development of new and improved oral β-lactam/β-lactamase inhibitor combinations to combat the ongoing challenge of bacterial resistance.

Computational Chemistry and Molecular Modeling of Sultamicillin Tosylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of sultamicillin (B1682570) tosylate with high accuracy. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For a β-lactam antibiotic like sultamicillin, the reactivity of the four-membered β-lactam ring is paramount to its function. Quantum calculations can precisely quantify the strain and electronic characteristics of this ring, explaining its susceptibility to nucleophilic attack by the serine residue in the active site of Penicillin-Binding Proteins (PBPs) and β-lactamases. Furthermore, DFT calculations can elucidate the vibrational spectra (IR and Raman) of the molecule, providing theoretical data that can be correlated with experimental findings to confirm its structural integrity. nih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors for Penicillin-Class Antibiotics (Calculated via DFT) This table presents data for analogous compounds to illustrate the typical values obtained for Sultamicillin Tosylate.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzylpenicillin | -6.54 | -0.78 | 5.76 |

| Oxacillin | -6.98 | -1.12 | 5.86 |

| Carbenicillin | -7.11 | -1.35 | 5.76 |

| Azlocillin | -6.45 | -1.15 | 5.30 |

| Ampicillin (B1664943) | -6.62 | -0.89 | 5.73 |

Data sourced from studies on penicillin-class antibiotics. nih.gov

Molecular Mechanics and Force Field Development for Conformational Analysis

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally tractable alternative by treating molecules as a collection of atoms held together by springs, described by a set of parameters known as a force field. wustl.edu A force field is a collection of equations and associated constants that define the potential energy of a molecule based on the positions of its atoms. uiuc.edu

For a novel or complex molecule like sultamicillin tosylate, a specific and accurate force field may not be readily available in standard libraries (e.g., CHARMM, AMBER). researchgate.net Therefore, a crucial step is the development and parameterization of a custom force field. This process involves using high-level quantum mechanics calculations to determine the equilibrium values and force constants for various molecular terms. squarespace.com The molecule is often broken down into smaller fragments to simplify this process. researchgate.net Once developed, the force field can be used to perform conformational analysis, identifying the low-energy shapes (conformers) the molecule is likely to adopt in solution, which is critical for understanding its interaction with biological targets.

Table 2: Components of a Molecular Mechanics Force Field for Sultamicillin Tosylate

| Parameter Type | Description |

|---|---|

| Bond Stretching | Defines the energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | Defines the energy required to bend the angle between three connected atoms. |

| Dihedral Torsions | Describes the energy associated with the rotation around a central bond, involving four atoms. |

| van der Waals Interactions | Accounts for short-range attractive and repulsive forces between non-bonded atoms. |

| Electrostatic Interactions | Models the coulombic forces between atoms based on their partial charges. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular Dynamics (MD) simulations use the forces calculated from a molecular mechanics force field to simulate the movement of atoms in a system over time. nih.gov This provides a dynamic picture of the molecule's behavior and its interactions with its environment, such as water and biological macromolecules.

When sultamicillin tosylate is docked into the active site of a target protein like a PBP or a β-lactamase, MD simulations are essential for refining the initial pose and assessing the stability of the resulting complex. nih.govresearchgate.net Key metrics are analyzed from the simulation trajectory, including the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to evaluate conformational stability. nih.govmdpi.com A stable complex will show minimal deviation over the course of the simulation. The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein and ligand are flexible or rigid. nih.gov These simulations can reveal crucial information about the hydrogen bonding networks, water molecule dynamics in the active site, and the conformational changes that occur upon ligand binding, offering a deeper understanding of the molecular recognition process. nih.govknu.edu.af

Table 3: Representative Stability Metrics from MD Simulations of β-Lactamase-Ligand Complexes This table presents typical data from simulations of analogous systems to illustrate the expected dynamic behavior of a Sultamicillin Tosylate complex.

| System | Average RMSD (nm) | Key Residue RMSF (nm) | Simulation Length (ns) |

|---|---|---|---|

| Free OXA-10 β-Lactamase | 0.156 | 0.10 - 0.25 | 200 |

| OXA-10 + Curcumin | 0.150 | 0.08 - 0.20 | 200 |

| TEM-1 β-Lactamase (Apo) | ~0.120 | 0.05 - 0.30 | 50 |

| TEM-1 + Ampicillin | ~0.100 | 0.05 - 0.25 | 50 |

Data compiled from molecular dynamics studies of β-lactamase enzymes. mdpi.comknu.edu.af

Molecular Docking Studies for Binding Mode Prediction with PBPs and Beta-Lactamases